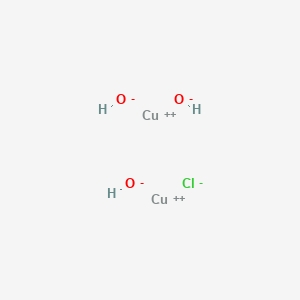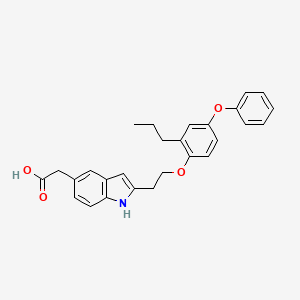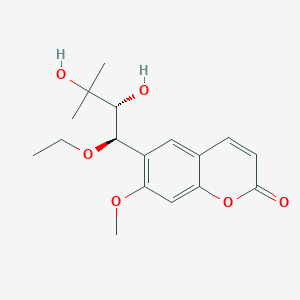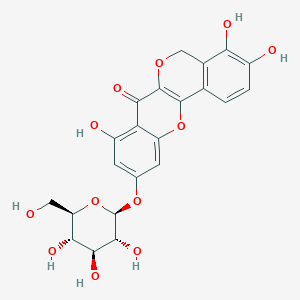
Ophioglonin 7-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ophioglonin 7-O-beta-D-glucopyranoside is a homoflavonoid glycoside that is ophioglonin attached to a beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has been isolated from Ophioglossum pedunculosum. It has a role as a metabolite and a plant metabolite. It is a beta-D-glucoside, a homoflavonoid glycoside, a hydroxy homoflavonoid and a monosaccharide derivative. It derives from an ophioglonin.
Scientific Research Applications
Bioactive Compounds from Ophioglossum petiolatum
In a study by Lin, Shen, Huang, and Chang (2005), Ophioglonin 7-O-beta-D-glucopyranoside was identified as one of the homoflavonoids isolated from Ophioglossum petiolatum. This compound, along with others, was investigated for its anti-HBV surface antigen activity, showing slight activity at a specific concentration Lin, Y.-L., Shen, C.-C., Huang, Y.-J., & Chang, Y.-Y. (2005). Homoflavonoids from Ophioglossum petiolatum. Journal of natural products, 68(3), 381-4..
Metabolites from Mangrove Endophytic Fungus
A 2009 study by Zhong-jing, Ruiyun, Guifa, Zhigang, and Yongcheng isolated this compound from the mangrove endophytic fungus ZSU-H19. This study noted the first isolation of this compound from a microorganism and found weak inhibitory activity against the KB cell line Huang, Z., Yang, R., Su, G., Shen, Z., & Lin, Y. (2009). Metabolites of mangrove endophytic fungus ZSU-H19 from South China Sea. Journal of Guangxi Normal University, 27, 57-60..
Structural Elucidation in Ophiopogon japonicus
Although not directly about this compound, Adinolfi, Parrilli, and Zhu (1990) conducted a study on Ophiopogon japonicus roots, identifying similar compounds. Their work on terpenoid glycosides contributes to understanding the structural diversity and potential bioactivity in related species Adinolfi, M., Parrilli, M., & Zhu, Y. (1990). Terpenoid glycosides from Ophiopogon japonicus roots. Phytochemistry, 29, 1696-1699..
properties
Molecular Formula |
C22H20O12 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3,4,8-trihydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C22H20O12/c23-5-13-16(27)18(29)19(30)22(34-13)32-7-3-11(25)14-12(4-7)33-20-8-1-2-10(24)15(26)9(8)6-31-21(20)17(14)28/h1-4,13,16,18-19,22-27,29-30H,5-6H2/t13-,16-,18+,19-,22-/m1/s1 |
InChI Key |
ZBYBUYZJKQWRDO-FSFQXNNFSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



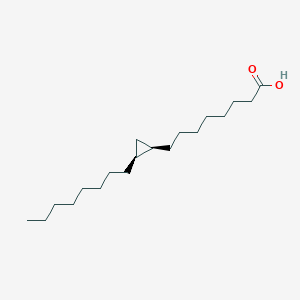
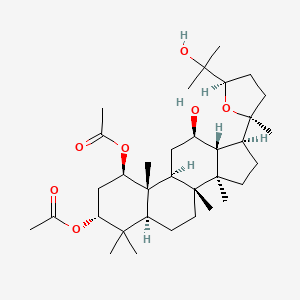
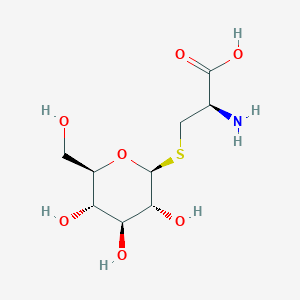

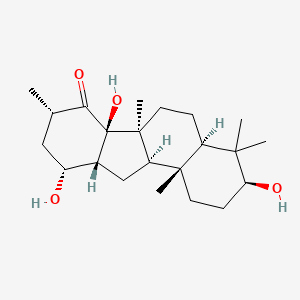


![(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1250060.png)
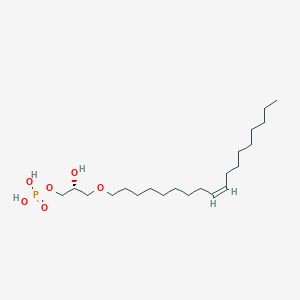
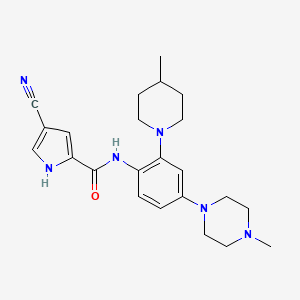
![2-tert-Butyl-4-{4-[3-(4-methyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-6-tert-butyl-pyrimidine hydrochloride](/img/structure/B1250064.png)
